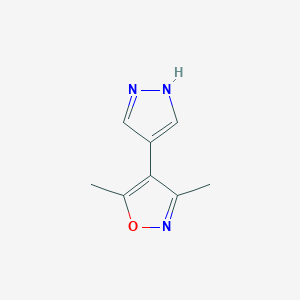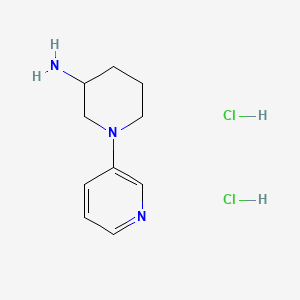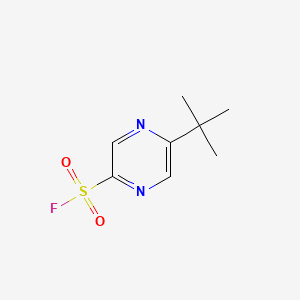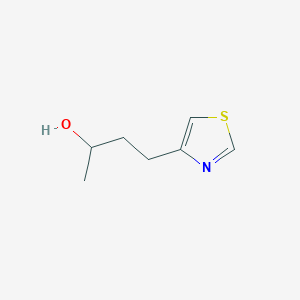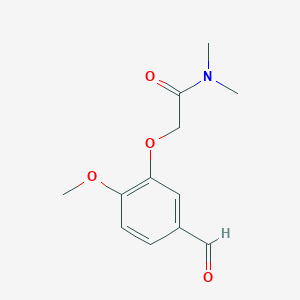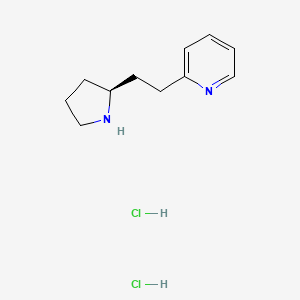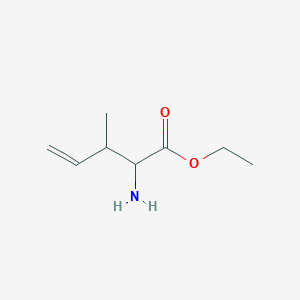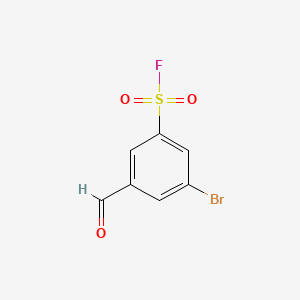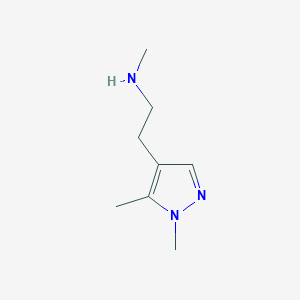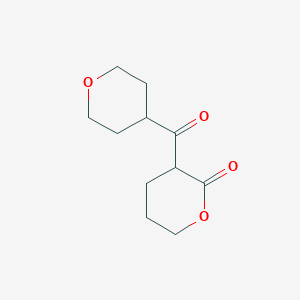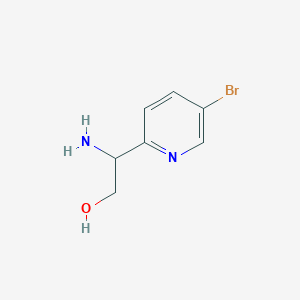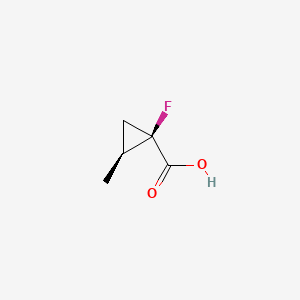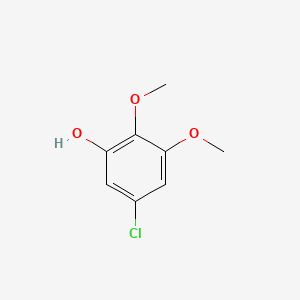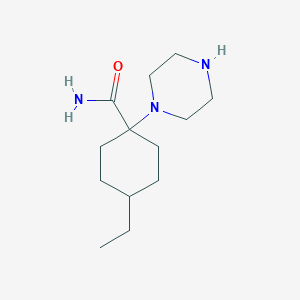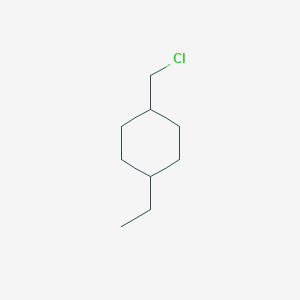
1-(Chloromethyl)-4-ethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Chloromethyl)-4-ethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a chloromethyl group at the first position and an ethyl group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-4-ethylcyclohexane can be synthesized through several methods. One common approach involves the chloromethylation of 4-ethylcyclohexane. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride or aluminum chloride . The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the cyclohexane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Chloromethyl)-4-ethylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the oxidizing agent used.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: 1-(Hydroxymethyl)-4-ethylcyclohexane.
Oxidation: 1-(Carboxymethyl)-4-ethylcyclohexane.
Reduction: 1-Methyl-4-ethylcyclohexane.
Aplicaciones Científicas De Investigación
1-(Chloromethyl)-4-ethylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the preparation of polymers and resins with specific properties.
Pharmaceuticals: It may be used in the synthesis of pharmaceutical compounds, particularly those requiring a cyclohexane scaffold.
Agricultural Chemistry: The compound can be a precursor for the synthesis of agrochemicals, such as pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 1-(Chloromethyl)-4-ethylcyclohexane in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can readily participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the chlorine, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparación Con Compuestos Similares
1-(Chloromethyl)-4-methylcyclohexane: Similar structure but with a methyl group instead of an ethyl group.
1-(Bromomethyl)-4-ethylcyclohexane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(Chloromethyl)-4-isopropylcyclohexane: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness: 1-(Chloromethyl)-4-ethylcyclohexane is unique due to the specific positioning of the chloromethyl and ethyl groups on the cyclohexane ring. This unique structure can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in various chemical syntheses .
Propiedades
Fórmula molecular |
C9H17Cl |
|---|---|
Peso molecular |
160.68 g/mol |
Nombre IUPAC |
1-(chloromethyl)-4-ethylcyclohexane |
InChI |
InChI=1S/C9H17Cl/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7H2,1H3 |
Clave InChI |
MHOYPTMLNXJONF-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


